

Application Notes and Protocols: DS18561882 in Acute Myeloid Leukemia (AML) Cell Lines

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DS18561882

Cat. No.: B8095293

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Introduction

DS18561882 is a potent and selective inhibitor of MTHFD2 (methylenetetrahydrofolate dehydrogenase/cyclohydrolase 2), a mitochondrial enzyme crucial for one-carbon metabolism. [1][2][3] MTHFD2 is overexpressed in various cancers, including acute myeloid leukemia (AML), while having limited expression in normal adult tissues, making it an attractive therapeutic target.[3] Inhibition of MTHFD2 by **DS18561882** disrupts essential metabolic pathways, leading to cancer cell death. This document provides a summary of the effects of **DS18561882** on AML cell lines, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Data Presentation

Biochemical and Cellular Activity of DS18561882

The inhibitory activity of **DS18561882** has been characterized through biochemical assays against its primary target, MTHFD2, and its cytosolic isoform, MTHFD1. Furthermore, its cytotoxic effects have been evaluated in various AML cell lines.

Parameter	Target/Cell Line	Value	Reference
Biochemical IC50	Human MTHFD2	Not explicitly stated, but graphical data available	[1]
Human MTHFD1 (DC domain)	Not explicitly stated, but graphical data available	[1]	
Cell Viability EC50 (96h)	HL-60	Average value reported from four experiments	[1]
GI50	Cell-based assay	140 nM	[3]

Potency of DS18561882 in AML Cell Lines

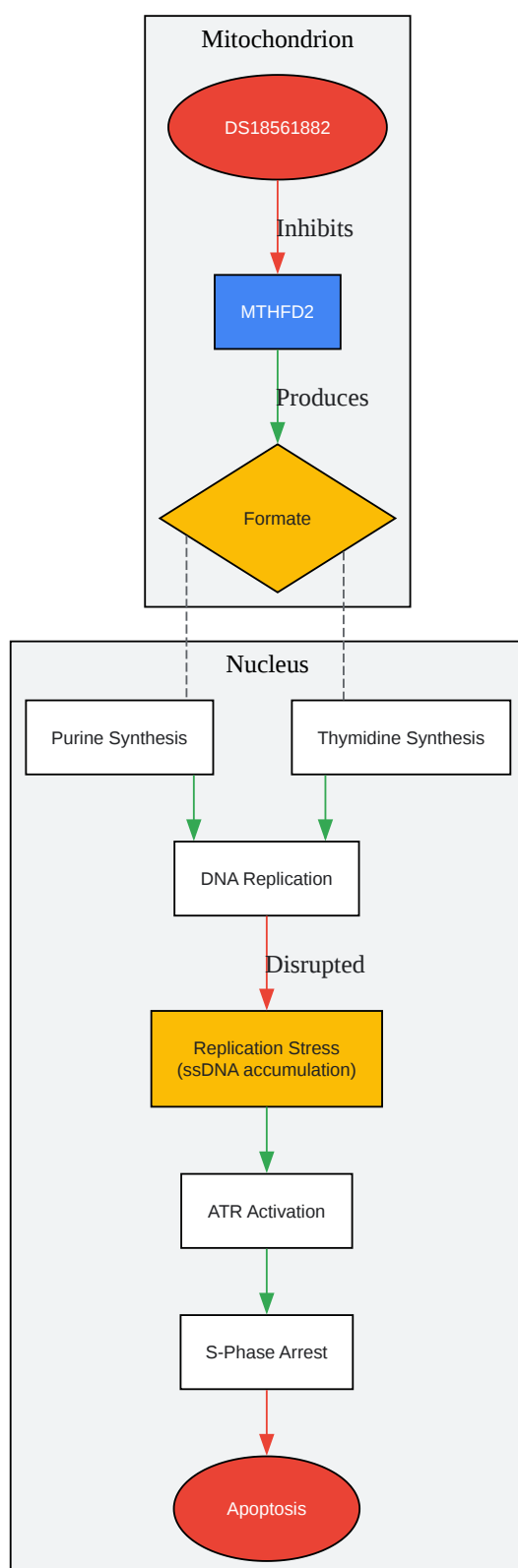
A study utilizing a CCK-8 assay demonstrated that **DS18561882** has a higher potency against five different AML cell lines when compared to a normal cell line (HCC1954-BL).[4]

Cell Line	IC50 (μM) after 48h
U937	~1 μM
MOLM-14	~1 μM
THP-1	~1 μM
KG-1	~1 μM
HL-60	~1 μM
HCC1954-BL (Normal)	>10 μM

Note: IC50 values are approximated from graphical representations in the source publication and may not be exact.[4]

Signaling Pathway

The mechanism of action of **DS18561882** involves the inhibition of MTHFD2 within the mitochondrial one-carbon metabolism pathway. This inhibition leads to a depletion of formate, which is a critical component for the synthesis of purines and thymidine.[1][5] The resulting nucleotide pool imbalance causes replication stress, characterized by the stalling of replication forks and the accumulation of single-stranded DNA. This triggers the ATR-mediated DNA damage response (DDR) pathway, leading to S-phase cell cycle arrest and subsequent apoptosis.[1]



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Caption: **DS18561882** signaling pathway in AML cells.

Experimental Protocols

Cell Viability (CCK-8) Assay

This protocol is adapted from standard methodologies to assess the cytotoxic effects of **DS18561882** on AML cell lines.[\[4\]](#)

Materials:

- AML cell lines (e.g., U937, MOLM-14, THP-1, KG-1, HL-60)
- RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
- **DS18561882** stock solution (in DMSO)
- Cell Counting Kit-8 (CCK-8)
- 96-well plates
- Microplate reader

Procedure:

- Seed AML cells in a 96-well plate at a density of 5×10^4 cells/well in 100 μ L of complete medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Prepare serial dilutions of **DS18561882** in culture medium.
- Add 10 μ L of the diluted **DS18561882** solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
- Incubate the cells with the compound for 48-96 hours.
- Add 10 μ L of CCK-8 solution to each well.
- Incubate the plate for 2-4 hours at 37°C.

- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the cell viability as a percentage of the control and determine the IC50 values.

Western Blotting for MTHFD2 Expression

This protocol outlines the procedure to detect changes in MTHFD2 protein levels following treatment with **DS18561882**.^[4]

Materials:

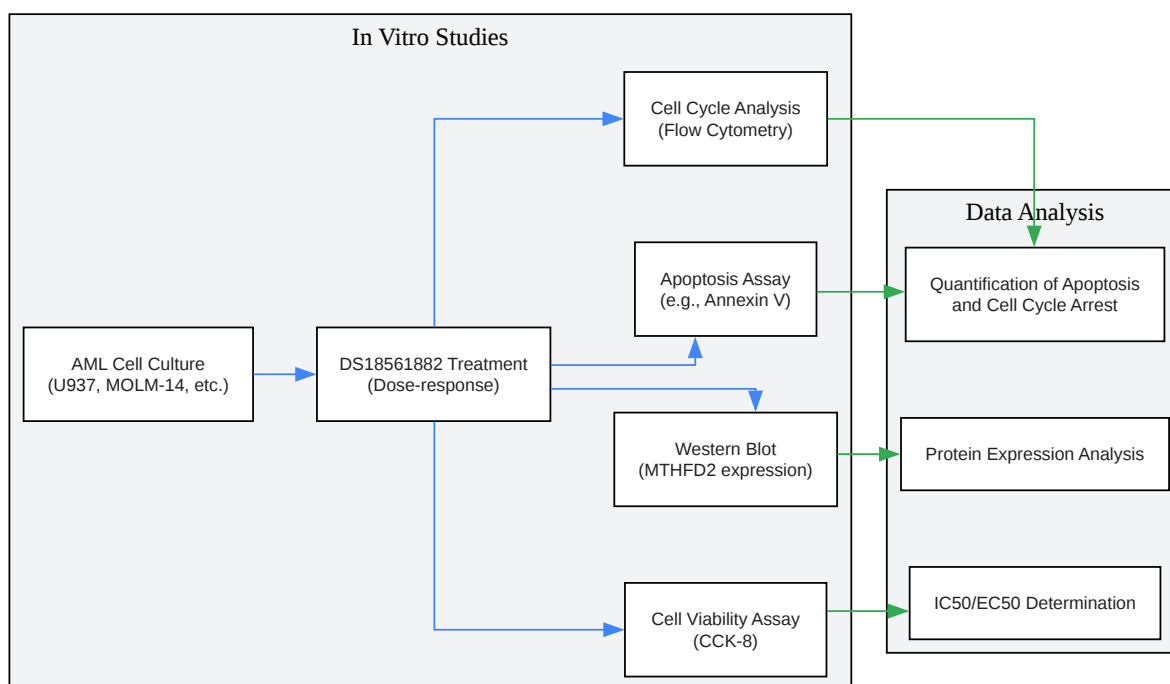
- AML cells treated with **DS18561882**
- RIPA lysis buffer with protease inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against MTHFD2
- Loading control primary antibody (e.g., β -actin or GAPDH)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Lyse the treated and control cells with RIPA buffer on ice.
- Quantify the protein concentration using a BCA assay.
- Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against MTHFD2 overnight at 4°C.
- Wash the membrane with TBST.
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Apply the ECL substrate and visualize the protein bands using an imaging system.
- Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of **DS18561882** in AML cell lines.



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Caption: Experimental workflow for **DS18561882** in AML.

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- To cite this document: BenchChem. [Application Notes and Protocols: DS18561882 in Acute Myeloid Leukemia (AML) Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8095293#ds18561882-treatment-in-acute-myeloid-leukemia-cell-lines]

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